molecular formula C11H14O4 B3183790 Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 103258-64-6

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate

Cat. No.: B3183790
CAS No.: 103258-64-6
M. Wt: 210.23 g/mol
InChI Key: LKOAIGPTJQFKBQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be compared with other similar compounds, such as:

    Phenoxyacetic acid: Lacks the ethyl ester and hydroxymethyl groups, making it less versatile in certain applications.

    Ethyl 2-[4-(methoxymethyl)phenoxy]acetate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can alter its reactivity and biological activity.

    Ethyl 2-[4-(chloromethyl)phenoxy]acetate: Contains a chloromethyl group, making it more reactive in substitution reactions.

Properties

CAS No.

103258-64-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenoxy]acetate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

LKOAIGPTJQFKBQ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)CO

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2.00 g of p-hydroxybenzyl alcohol, 3.23 g of ethyl bromoacetate, 2.45 g of anhydrous potassium carbonate and 15 ml of N,N-dimethylformamide was added tetra-n-butylammonium bromide in a catalytic amount. The mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with ethyl acetate and insoluble matters were filtered off. The filtrate was washed with an aqueous sodium hydroxide solution and water, in this sequence. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The residue was applied to silica gel column chromatography. Elution with a solvent mixture of hexane-ethyl acetate (3:2) gave 2.16 g of oily ethyl [p-(hydroxymethyl)phenoxy]acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet was added 4-hydroxybenzyl alcohol (7.50 g, 60.42 mmol), Cs2CO3 (29.53 g, 90.63 mmol), DMF (100 mL), and ethyl bromoacetate (11.09 g, 66.46 mmol). This mixture was stirred at ambient temperature for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was partitioned between EtOAc and water. The layers were separated and the organic phase was washed with two additional portions of water. Drying (MgSO4), filtration and removal of the solvent in vacuo, gave an oil. This material was chromatographed on 250 g of silica gel using 1:1 EtOAc-hexane as eluant. There was obtained ethyl 2-(4-hydroxymethyl-phenoxy)acetate 35-4 (7.47 g, 59%) as an oil. 1H NMR (CDCl3): δ 1.29 (t, J=7 Hz, 3H), 2.07 (br s, 1H), 4.26 (q, J=7 Hz, 2H), 4.58 (s, 2H), 4.60 (s, 2H), 6.88 (d, J=9 Hz, 2H), 7.27 (d, J=9 Hz, 2H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
29.53 g
Type
reactant
Reaction Step One
Quantity
11.09 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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